molecular formula C29H33NO4 B11681982 Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B11681982
M. Wt: 459.6 g/mol
InChI Key: NSAXGXMHIDMEEE-UHFFFAOYSA-N
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Description

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a quinoline core structure This compound is characterized by its unique arrangement of functional groups, including a propyl ester, a ketone, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific ester group and the presence of the propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO4/c1-4-15-33-25-14-10-9-13-22(25)27-26(29(32)34-16-5-2)19(3)30-23-17-21(18-24(31)28(23)27)20-11-7-6-8-12-20/h6-14,21,27,30H,4-5,15-18H2,1-3H3

InChI Key

NSAXGXMHIDMEEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC)C

Origin of Product

United States

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